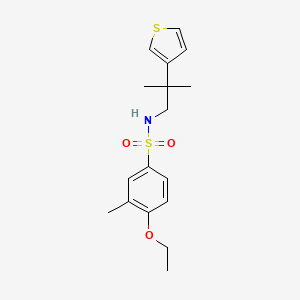

叔丁基 4-((吡啶-3-基甲基)氨基)哌啶-1-羧酸叔丁酯

描述

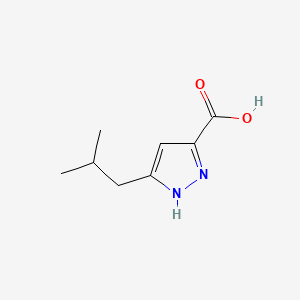

The compound tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, similar compounds with tert-butyl piperidine-1-carboxylate scaffolds have been synthesized and studied, indicating the relevance of this moiety in medicinal chemistry and organic synthesis. These compounds are often intermediates in the synthesis of biologically active molecules or used in the study of molecular structures and crystallography .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions, starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved using a low-cost amination process . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring adopts an envelope conformation . Similarly, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of compound .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate core is a versatile scaffold that can undergo various chemical reactions. For instance, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved characterizing the product using NMR, MS, FT-IR, and XRD, followed by computational analyses such as DFT, MEP, and FMOs . These studies highlight the reactivity and potential modifications that can be made to the tert-butyl piperidine-1-carboxylate framework to yield new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. X-ray diffraction studies provide insights into the crystalline nature and stability of these compounds. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD, revealing its monoclinic crystal system and space group . These properties are crucial for understanding the compound's behavior in different environments and its potential applications in drug design and development.

科学研究应用

合成和中间体应用

生物活性化合物的合成:叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烷基)-1H-吡唑-1-基)哌啶-1-羧酸叔丁酯是合成各种生物活性化合物(如克唑替尼)的重要中间体。该化合物是使用叔丁基-4-羟基哌啶-1-羧酸叔丁酯作为起始物合成的,并通过质谱和1 H核磁共振谱进行确认 (Kong et al., 2016)。

药物合成中的关键中间体:叔丁基-4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸叔丁酯被确定为万达替尼合成中的关键中间体。该化合物是从哌啶-4-基甲醇经过一系列步骤合成的,包括酰化、磺化和取代,其结构由质谱和1HNMR确定 (Wang et al., 2015)。

小分子抗癌药物:叔丁基-4-甲醛-3,6-二氢吡啶-1(2H)-羧酸叔丁酯是小分子抗癌药物的重要中间体。该化合物是从哌啶-4-基甲醇经过一系列反应合成的,包括亲核取代、氧化、卤代和消除,并经过高产率优化 (Zhang et al., 2018)。

化学合成和结构分析

螺环哌啶内酰胺合成:报道了基于螺环哌啶内酰胺的乙酰辅酶A羧化酶抑制剂的合成。这些抑制剂具有叔丁基吡唑螺内酯核心,通过10步合成从乙酰-3-氨基-1H-吡唑-4-羧酸乙酯合成,展示了这种化学结构的多功能性 (Huard et al., 2012)。

酰化化学中的催化作用:含有4-氨基吡啶衍生物共价连接的聚甲基丙烯酸酯作为酰化化学中有效的催化剂被合成。这项研究展示了叔丁基哌啶衍生物在催化过程中的应用,特别是在叔丁基醋酸酯的合成中 (Mennenga et al., 2015)。

哌啶衍生物的结构分析:对叔丁基-4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸叔丁酯进行了分子结构研究,显示吡唑环与哌啶环形成二面角。这种结构分析对于理解这些化合物的化学行为和潜在应用至关重要 (Richter et al., 2009)。

化学合成中的专用应用

- 钯催化偶联反应:叔丁基羰基-1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-羧酸叔丁酯经历了与取代芳基硼酸的钯催化偶联反应,突出了其在专门化学合成过程中的作用 (Wustrow & Wise, 1991)。

安全和危害

“tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate” is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

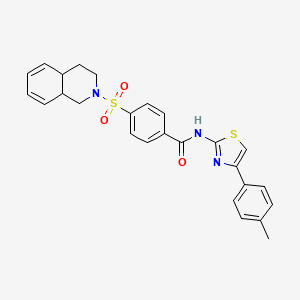

IUPAC Name |

tert-butyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-6-14(7-10-19)18-12-13-5-4-8-17-11-13/h4-5,8,11,14,18H,6-7,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMCTYWPKOUSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942823 | |

| Record name | tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate | |

CAS RN |

206274-21-7 | |

| Record name | tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-[(pyridin-3-ylmethyl)amino]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)

![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)

![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)

![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)

![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)